REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([Cl:12])=[N:7]2.[Li+].[CH3:14]C([N-]C(C)C)C.IC.[NH4+].[Cl-]>C1COCC1>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5]([CH3:14])[C:6]([Cl:12])=[N:7]2 |f:1.2,4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=CC(=NC2=CC=C1)Cl
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.28 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Type
|
CUSTOM
|
Details
|
After stirring for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at −78° C. for another hour
|
Type
|
EXTRACTION
|
Details
|
then extracted twice with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The organic extracts were concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by reverse-phase HPLC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |